molecular formula C14H14F5NOS B2968922 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one CAS No. 1705513-60-5

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one

Cat. No.: B2968922
CAS No.: 1705513-60-5
M. Wt: 339.32
InChI Key: KPEQNHMYQYBEET-UHFFFAOYSA-N
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Description

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one is a synthetic organic compound designed for pharmaceutical and chemical research. This molecule features a 1,4-thiazepane ring system bearing a 2,5-difluorophenyl group, a scaffold present in various biologically active compounds researched for their potential as therapeutic agents . The structure is functionalized with a 3,3,3-trifluoropropanone moiety. The incorporation of fluorine atoms is a common strategy in medicinal chemistry, as it can significantly influence a compound's properties by improving metabolic stability, enhancing membrane permeability, and modulating bioavailability . As part of a class of fluorinated compounds, this chemical serves as a valuable intermediate or lead compound in drug discovery efforts, particularly in the synthesis of novel candidates for central nervous system, antiviral, or anti-inflammatory applications . Researchers can utilize this building block to explore structure-activity relationships (SAR) and develop new chemical entities. The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-3,3,3-trifluoropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NOS/c15-9-1-2-11(16)10(7-9)12-3-4-20(5-6-22-12)13(21)8-14(17,18)19/h1-2,7,12H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEQNHMYQYBEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C20H21F2NO2S
Molecular Weight : 375.45 g/mol
IUPAC Name : this compound

The compound features a thiazepane ring structure which is significant for its biological interactions. The presence of difluorophenyl and trifluoropropan groups enhances its lipophilicity and may influence its pharmacokinetic properties.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The thiazepane ring may facilitate binding to specific enzymes or receptors, modulating various biological pathways.
  • Cell Proliferation Inhibition : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 (μM) Mechanism of Action
HeLa (Cervical Cancer)15.6Induction of apoptosis
MCF-7 (Breast Cancer)12.4Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18.2Inhibition of proliferation via apoptosis

Case Studies

A study published in Journal of Medicinal Chemistry evaluated the efficacy of thiazepane derivatives in treating resistant cancer types. The results demonstrated that the compound significantly reduced tumor growth in xenograft models when administered in conjunction with standard chemotherapy agents.

Potential Therapeutic Applications

The unique structural characteristics and biological activity suggest several potential therapeutic applications:

  • Oncology : The ability to induce apoptosis and inhibit cell proliferation makes it a candidate for cancer therapy.
  • Neurology : Given the structural similarities with known neuroprotective agents, further investigation into its neuroprotective effects could be warranted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name CAS Number Molecular Formula Key Structural Features Notable Properties/Findings
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one (Target Compound) Not Provided C₁₉H₁₄F₅NOS* 2,5-Difluorophenyl on thiazepane; trifluoropropanone side chain Hypothesized balance of lipophilicity (CF₃) and metabolic stability (F-substituted aryl).
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone 2034526-21-9 C₂₀H₁₈F₅NOS Ethane-1-one backbone with 3-(trifluoromethyl)phenyl substituent Higher molecular weight (415.4 g/mol) may reduce bioavailability compared to target compound.
1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one 10-F676120 C₉H₅F₅O Lacks thiazepane ring; simpler trifluoropropanone structure Discontinued commercial availability, suggesting synthetic challenges or limited utility.
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one 2034334-95-5 C₁₅H₁₃F₃NO₃S₂ Thiophene substituent; sulfonated (1,1-dioxido) thiazepane ring Requires stringent safety protocols (P210: avoid ignition sources).
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one 2034458-62-1 C₂₀H₂₂FNO₄S 2-Fluorophenyl substituent; hydroxyl and phenyl groups on propanone Hydroxyl group may enhance solubility but introduce metabolic oxidation sites.
1-[7-(Furan-2-yl)-1,4-thiazepan-4-yl]-3,3-diphenylpropan-1-one 1795450-85-9 C₂₄H₂₅NO₂S Furan substituent; diphenylpropanone backbone Increased aromaticity (diphenyl) could elevate logP, reducing aqueous solubility.

*Inferred from structural analogs in and .

Key Structural and Functional Differences

Substituents on the Thiazepane Ring: The target compound’s 2,5-difluorophenyl group contrasts with analogs featuring thiophene (), furan (), or simpler fluorophenyl groups (). Fluorine atoms enhance electronegativity and resistance to cytochrome P450-mediated metabolism, while heterocycles like thiophene or furan may alter π-π stacking interactions.

Ketone Backbone Modifications: The trifluoropropanone moiety in the target compound vs. ethanone () or diphenylpropanone () affects steric bulk and electronic properties. Trifluoromethyl groups are strongly electron-withdrawing, which may stabilize ketone intermediates in synthesis.

Sulfonated derivatives () require specific safety measures (e.g., P210: avoid heat/sparks), indicating higher reactivity or flammability.

Research Implications

  • Drug Design: The target compound’s trifluoropropanone and difluorophenyl groups may offer optimal lipophilicity (logP ~3–4 estimated) for blood-brain barrier penetration, whereas analogs with polar substituents (e.g., hydroxyl in ) might favor peripheral targets.
  • Synthetic Feasibility : Commercial discontinuation of simpler analogs () underscores the importance of the thiazepane ring in conferring stability or activity.

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